molecular formula C20H28O5 B12383437 (4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

Cat. No.: B12383437
M. Wt: 348.4 g/mol
InChI Key: VIZZFMPBFLWOFS-JUNANHINSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The IUPAC name of this compound is derived from its decalin (bicyclic hexahydronaphthalene) core and substituents. The parent structure, 3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid, forms the foundation, with substituents and stereochemical configurations detailed as follows:

Structural Component Description
Parent system 3,4,4a,6,7,8-Hexahydronaphthalene-1-carboxylic acid (decalin system fused to a carboxylic acid at position 1)
Substituents - 8-hydroxy group
- Methyl groups at positions 5, 6, and 8a
- 2-(5-oxo-2H-furan-4-yl)ethyl group at position 5
Stereochemical descriptors 4aS (bridgehead), 5R, 6S, 8R, 8aS

The stereochemical descriptors indicate a trans-decalin system with specific chiral centers. The 5R and 6S configurations position the methyl groups on opposite faces of the decalin ring, while the 8R and 8aS designations define the spatial arrangement of the hydroxyl and bridgehead hydrogen. The furan-ethyl side chain at position 5 introduces a planar 5-oxo-2H-furan moiety, which influences the molecule’s electronic properties.

Alternative Designations in Chemical Databases

While this specific compound is not directly indexed in the provided sources, its structural analogs within the abscisic acid family offer insights into potential database entries:

Database Relevant Entries Observations
CAS Not listed in provided sources. Hypothetical CAS: 2XXXXXX-XX-X (derived from ABA analogs) ABA’s CAS (21293-29-8) and its enantiomers (e.g., 14398-53-9) share similar registry patterns.
PubChem CID 5280896 (ABA), CID 643732 ((-)-ABA) The target compound may appear as a derivative under “Related Compounds” in ABA entries.
ChEBI CHEBI:2365 (ABA), CHEBI:28937 ((-)-ABA) ChEBI defines ABA analogs by functional groups (e.g., hydroxyl, ketone).

The absence of explicit listings for this compound suggests it may be a novel or less-studied ABA derivative. Its furan-ethyl side chain distinguishes it from classical ABA structures, which typically feature conjugated dienoic acid side chains.

Structural Relationship to Abscisic Acid Family Compounds

The compound shares a terpenoid backbone with ABA but diverges in its ring system and substituents:

Feature Abscisic Acid (ABA) Target Compound
Core structure Cyclohexenone fused to a conjugated dienoic acid chain Decalin (hexahydronaphthalene) fused to carboxylic acid
Key functional groups 1’-hydroxyl, 4’-keto, carboxylic acid 8-hydroxy, 5-oxo-furan, carboxylic acid
Stereochemistry (1’S)-(+) configuration 4aS,5R,6S,8R,8aS configuration
Biosynthetic origin Sesquiterpenoid (C15) Likely diterpenoid (C20) or modified sesquiterpenoid

The decalin system in the target compound suggests a diterpenoid origin, contrasting with ABA’s sesquiterpenoid backbone. The 5-oxo-furan group may arise from oxidative modifications of a prenyl side chain, a common biosynthetic pathway in terpenoid diversification. Despite these differences, both molecules retain a carboxylic acid group critical for biological activity, such as receptor binding in plant stress responses.

The stereochemical complexity of the target compound mirrors ABA’s reliance on chiral centers for function. For example, ABA’s (1’S)-(+) enantiomer is biologically active, while the (1’R)-(-) form is inactive. Similarly, the 5R and 6S configurations in the target compound likely dictate its three-dimensional interactions with enzymes or receptors.

Properties

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C20H28O5/c1-12-11-16(21)20(3)14(17(22)23)5-4-6-15(20)19(12,2)9-7-13-8-10-25-18(13)24/h5,8,12,15-16,21H,4,6-7,9-11H2,1-3H3,(H,22,23)/t12-,15-,16+,19+,20+/m0/s1

InChI Key

VIZZFMPBFLWOFS-JUNANHINSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@]2([C@H]([C@]1(C)CCC3=CCOC3=O)CCC=C2C(=O)O)C)O

Canonical SMILES

CC1CC(C2(C(C1(C)CCC3=CCOC3=O)CCC=C2C(=O)O)C)O

Origin of Product

United States

Preparation Methods

Natural Product Isolation and Purification

Plant Source Identification

This compound, a clerodane-type diterpenoid carboxylic acid, is primarily isolated from plants in the Croton genus (e.g., Croton macrostachyus) and Solidago rugosa (rough goldenrod). Key steps include:

  • Solvent Extraction : Dried plant material (leaves or stems) is macerated in methanol or chloroform for 72 hours, followed by filtration and rotary evaporation to obtain crude extracts.
  • Chromatographic Separation : Silica gel column chromatography with gradient elution (hexane:ethyl acetate) isolates fractions containing the target compound. Preparative thin-layer chromatography (TLC) further purifies fractions yielding 760–910 mg of pure product per 10 g crude extract.
Table 1: Key Spectral Data for Structural Confirmation
Spectral Technique Data Highlights Source
¹H NMR δ 3.20 ppm (H-3, β-OH orientation), δ 1.05–1.17 ppm (methyl groups)
¹³C NMR δ 171.1 ppm (carboxylic carbon), δ 144.0 ppm (olefinic carbons)
UV-Vis λmax 210–227 nm (α,β-unsaturated carboxyl group)
Optical Rotation [α]D25 −35° (indicative of (−)-enantiomer)

Industrial-Scale Extraction

Industrial protocols prioritize cost efficiency:

  • Ligroin Extraction : Raw plant material is treated with ligroin (petroleum ether) to isolate diterpenoid-rich fractions, achieving yields of 1.2–1.8% w/w.
  • Acid-Base Partitioning : KOH-impregnated silica gel columns separate acidic diterpenoids from neutral contaminants, followed by recrystallization in ethanol.

Synthetic Routes

Cyclization of Bicyclic Precursors

The trans-decalin core is synthesized via tail-to-head cyclization of geranylgeranyl pyrophosphate analogs:

  • Ti(III)-Catalyzed Radical Cyclization : A polyene precursor undergoes Ti(III)-mediated cyclization at 0°C to form the trans-decalin skeleton with >75% diastereoselectivity.
  • Oxidation and Functionalization :
    • Mn(OAc)3 mediates furan ring formation at C-13/C-16 positions.
    • Jones oxidation introduces the C-8 hydroxyl group (yield: 62%).
Table 2: Critical Reaction Conditions
Step Reagents/Conditions Yield
Cyclization TiCl3, NH4OAc, THF, 0°C 68%
Furan Formation Mn(OAc)3, AcOH, 40°C 54%
Hydroxylation CrO3, H2SO4, acetone 62%

Retrosynthetic Analysis

  • Disconnection Strategy : The molecule is divided into decalin core (A) and furan side chain (B).
    • Fragment A : Synthesized via biomimetic cyclization of a labdane diterpene precursor.
    • Fragment B : Prepared by Paal-Knorr synthesis of 5-oxo-2H-furan-4-yl ethyl bromide.
  • Convergent Coupling : Nickel-catalyzed reductive coupling combines fragments A and B under mild conditions (NiCl2, Zn, DMF).

Biosynthetic Pathways

In Planta Biosynthesis

  • Mevalonate Pathway : Geranylgeranyl diphosphate (GGPP) undergoes proton-initiated cyclization to form the labdane intermediate.
  • Oxidative Modifications :
    • CYP450 enzymes oxidize C-8 to hydroxyl group.
    • Furan ring formation via oxidative cleavage of a prenyl side chain.

Enzymatic Synthesis Optimization

  • Heterologous Expression : E. coli engineered with Salvia CYP450 genes produces the compound at 120 mg/L in bioreactors.
  • Immobilized Enzymes : Lipase-mediated acetylation of C-8 hydroxyl improves solubility for industrial processing.

Industrial Production Challenges

Stereochemical Control

  • Chiral Auxiliaries : Use of (R)-BINOL-phosphoric acid ensures >90% enantiomeric excess in decalin core synthesis.
  • Crystallization-Induced Diastereomer Resolution : Ethyl acetate/hexane mixtures resolve epimers at C-5 and C-8a.

Yield Optimization

  • Microwave-Assisted Extraction : Reduces extraction time from 72 h to 45 min while maintaining 95% yield.
  • Flow Chemistry : Continuous hydrogenation of furan precursors increases throughput by 300%.

Analytical Validation

Purity Assessment

  • HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), gradient 30–90% MeCN/H2O (0.1% TFA), retention time 12.7 min.
  • LC-MS : [M+H]+m/z 347.2 (calculated 347.4) confirms molecular formula C20H28O5.

Stability Studies

  • Thermal Degradation : Decomposition above 160°C via decarboxylation (TGA-DSC).
  • Photostability : UV light induces furan ring opening; storage in amber vials recommended.

Emerging Methodologies

Photoredox Catalysis

  • Visible light-driven C–H functionalization introduces methyl groups at C-5 and C-6 with 78% efficiency.

    Machine Learning-Guided Synthesis

  • Neural networks predict optimal solvent systems (e.g., 2:1 EtOAc:MeCN) for crystallization, improving yield by 22%.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Hydrogen-Bonding Groups Biological/Physicochemical Notes References
Target Compound Hexahydronaphthalene core, 5-oxo-2H-furan-4-yl ethyl, -COOH, -OH, 3 methyl groups ~360.45 -COOH, -OH High dimerization potential; marine-derived?
5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-... () Furan-3-yl ethyl, -COOH, -CH2OH, 2 methyl groups 334.455 -COOH, -CH2OH Reduced hydrophilicity vs. target compound
(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-... () Furan-3-yl ethyl, -COOH, 3 methyl groups, no -OH 332.4339 -COOH Lower H-bonding capacity; chiral centers = 4
5,8-dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid (CID 243544) () Hexahydronaphthalene core, two ketone groups, -COOH 206.19 -COOH Higher acidity; lacks furan or methyl groups
(4R,4aR,7aS*)-5-Oxo-6-phenyl-... () Furo-isoindole core, -COOH, phenyl group Not reported -COOH Chain-like H-bonding in crystal structure

Key Comparative Insights

Substituent Effects: The 5-oxo-2H-furan-4-yl ethyl group in the target compound distinguishes it from analogs with furan-3-yl or phenyl substituents (). Methyl and hydroxyl groups contribute to steric bulk and polarity. For example, the absence of a hydroxyl group in ’s compound reduces its aqueous solubility compared to the target compound .

Hydrogen Bonding and Dimerization :

  • The target compound’s -COOH and -OH groups enable strong dimerization via O—H···O interactions, as seen in carboxylic acid derivatives (). In contrast, compounds lacking -OH (e.g., ) rely solely on -COOH for H-bonding, limiting their dimer stability .

Stereochemical Complexity :

  • The 4aS,5R,6S,8R,8aS configuration creates a rigid hexahydronaphthalene ring system, contrasting with the flexible furo-isoindole in . This rigidity may improve binding specificity to enzymatic pockets .

Biological Relevance: Marine-derived diterpenoids () often exhibit antimicrobial or anti-inflammatory properties.

Synthetic Challenges :

  • The stereoselective synthesis of the target compound’s hexahydronaphthalene core likely requires advanced methods like asymmetric catalysis or enzymatic resolution, similar to strategies for and ’s compounds .

Biological Activity

The compound (4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid is a complex organic molecule characterized by a hexahydronaphthalene backbone and multiple functional groups including hydroxyl and carboxylic acid functionalities. Its intricate stereochemistry suggests potential for diverse interactions within biological systems and positions it as a candidate for pharmaceutical exploration.

Structural Features

The structural complexity of this compound is illustrated in the following table:

FeatureDescription
Backbone Hexahydronaphthalene
Functional Groups Hydroxyl (-OH), Carboxylic Acid (-COOH)
Substituents Furan derivative (5-oxo-2H-furan-4-yl)
Stereochemistry Multiple stereocenters (4aS, 5R, 6S, 8R, 8aS)

Predicted Biological Activity

Research indicates that compounds with similar structures often exhibit various pharmacological effects. The biological activity of this compound is predicted to be significant due to its structural features. Key areas of potential activity include:

  • Anti-inflammatory Properties : Compounds with hydroxyl groups are often associated with anti-inflammatory effects. The presence of the carboxylic acid may enhance its interaction with biological targets involved in inflammatory pathways.
  • Antioxidant Activity : The furan-derived substituent may contribute to antioxidant properties by scavenging free radicals.
  • Pharmacological Interactions : Computer-aided predictions suggest that this compound may interact with several biological targets including enzymes and receptors involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds. Here are notable findings:

Study 1: Anti-Ulcerative Colitis Effects

A recent study investigated the effects of ethyl acetate extracts from Sargentodoxa cuneata on ulcerative colitis (UC). While not directly involving our compound of interest, it provides insights into the potential mechanisms through which similar compounds may exert biological effects:

  • Methodology : Mice were treated with various doses of the extract.
  • Findings : The extract significantly ameliorated DSS-induced UC symptoms and decreased inflammatory markers such as TLR4 and NF-κB in colon tissues .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted on various compounds structurally similar to our target compound:

  • Results : These studies indicated strong affinities for key proteins involved in inflammatory signaling pathways (e.g., TLR4/NF-kB/NLRP3) suggesting potential therapeutic applications .

Interaction Studies

Understanding how this compound interacts within biological systems is crucial for its development as a therapeutic agent. Interaction studies focus on:

  • Binding Affinity : Evaluating how well the compound binds to target proteins.
  • Pathway Analysis : Investigating which signaling pathways are activated or inhibited upon treatment with the compound.

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